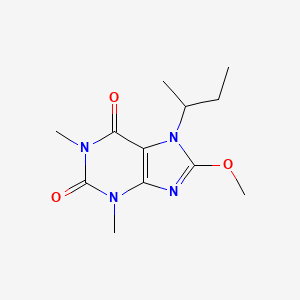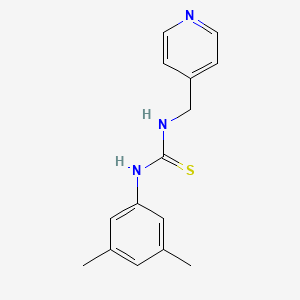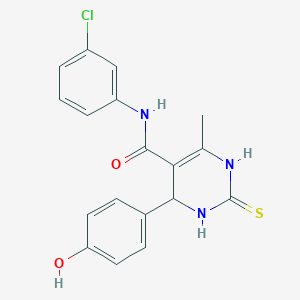
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves its ability to inhibit the activity of various kinases. It has been shown to inhibit the activity of several kinases involved in cancer development and progression, including EGFR, HER2, and VEGFR. This inhibition leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has also been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, with studies showing its ability to inhibit the production of inflammatory cytokines. In addition, it has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of several viruses.
実験室実験の利点と制限
One of the main advantages of using 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride in lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
将来の方向性
There are several future directions for research involving 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, further investigation into the anticancer properties of this compound is warranted, including studies investigating its potential as a treatment for specific types of cancer. Finally, the potential use of this compound as an antiviral agent should also be explored, given its demonstrated ability to inhibit the replication of several viruses.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 4-iodoaniline with 2-aminobenzophenone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and converted to the hydrochloride salt form.
科学的研究の応用
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of several kinases involved in cancer development and progression.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)




![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)


![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
